7-Hydroxy-6,6-dimethylheptan-2-one
Description
7-Hydroxy-6,6-dimethylheptan-2-one (CAS 920-14-9) is an aliphatic ketone characterized by a hydroxyl group at position 7, two methyl groups at position 6, and a ketone at position 2. Its molecular formula is $ \text{C}9\text{H}{18}\text{O}_2 $, with a molecular weight of 158.23 g/mol. This compound’s structure combines polar (hydroxy, ketone) and nonpolar (dimethyl) functional groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
7-hydroxy-6,6-dimethylheptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(11)5-4-6-9(2,3)7-10/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBHPINPKTGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6,6-dimethylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 6,6-dimethylheptanal with formaldehyde, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6,6-dimethylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 7-Oxo-6,6-dimethylheptanoic acid.
Reduction: 7-Hydroxy-6,6-dimethylheptanol.
Substitution: 7-Chloro-6,6-dimethylheptan-2-one.
Scientific Research Applications
Medicinal Chemistry Applications
7-Hydroxy-6,6-dimethylheptan-2-one has been investigated for its potential therapeutic applications. Some notable findings include:
Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown enhanced activity against MCF-7 human breast cancer cells, suggesting that this compound may also possess anticancer properties .
Anti-inflammatory Properties:
Studies have demonstrated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests a potential use of this compound in developing anti-inflammatory drugs .
Cosmetic Applications
The compound is also utilized in the cosmetic industry due to its aromatic properties. It is known for:
Fragrance Enhancement:
this compound is employed as an aromatizing agent or aroma enhancer in various cosmetic formulations. Its fresh and floral scent profile makes it suitable for perfumes and personal care products .
Skin Care Formulations:
Given its potential anti-inflammatory properties, this compound may be included in skin care products aimed at reducing irritation or promoting skin health.
Fragrance Industry Applications
In the fragrance industry, this compound is valued for its olfactory characteristics:
Aromatizing Agent:
This compound has been noted for its ability to impart a fresh and floral aroma with slight fruity notes, making it a desirable ingredient in perfumes and scented products .
Data Table: Summary of Applications
Case Studies
-
Cytotoxicity Study on MCF-7 Cells:
A study demonstrated that derivatives of compounds related to this compound exhibited significant cytotoxicity against MCF-7 cells, outperforming standard chemotherapeutic agents like Doxorubicin . -
Fragrance Development:
In a formulation study for a new line of perfumes, the inclusion of this compound provided a distinctive scent profile that was well-received in consumer testing phases .
Mechanism of Action
The mechanism of action of 7-Hydroxy-6,6-dimethylheptan-2-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1,1-Trifluoro-6,6-dimethylheptan-2-one (CAS 96056-46-1)
This compound shares the heptan-2-one backbone and 6,6-dimethyl substitution with the target molecule but replaces the hydroxyl group at position 7 with a trifluoromethyl group at position 1. Key differences include:
- Molecular Weight : 196.21 g/mol (vs. 158.23 g/mol for the target) due to fluorine substitution.
- Polarity : The trifluoromethyl group increases lipophilicity and metabolic stability, whereas the hydroxyl group enhances water solubility and hydrogen-bonding capacity.
- Applications : Fluorinated compounds like this are often used in agrochemicals or pharmaceuticals to improve bioavailability and resistance to degradation .
Heterocyclic Analogues (RP 48497 and Zopiclone Intermediates)
Examples include 6-(5-chloro-2-pyridinyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one (). These feature fused bicyclic systems with aromatic rings (pyridine/pyrazine) and a hydroxyl group embedded in a rigid framework. Contrasts with the target compound include:
- Structure : Planar, aromatic systems vs. flexible aliphatic chain.
- Reactivity : Heterocyclic systems are prone to electrophilic substitution, while the target’s hydroxyl and ketone groups favor nucleophilic reactions (e.g., esterification, oxidation).
- Applications: These intermediates are critical in synthesizing sedative-hypnotics like eszopiclone, highlighting the role of structural complexity in drug design .
Functional Group Variants
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate () shares a hydroxyl group but is aromatic and sulphonated. Its disulphonate salts enhance water solubility, making it suitable for dye or detergent industries, unlike the aliphatic target compound.
Data Table: Structural and Functional Comparison
| Compound Name | Structure Type | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 7-Hydroxy-6,6-dimethylheptan-2-one | Aliphatic ketone | Hydroxy, dimethyl, ketone | 158.23 | High polarity, H-bond donor, synthetic flexibility |
| 1,1,1-Trifluoro-6,6-dimethylheptan-2-one | Aliphatic ketone | Trifluoromethyl, dimethyl | 196.21 | Lipophilic, thermally stable |
| 6-(5-Chloro-2-pyridinyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one | Bicyclic heterocycle | Hydroxy, chloro, pyridinyl | ~299.72 (calculated) | Aromatic, rigid, drug intermediate |
| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | Aromatic sulphonate | Hydroxy, disulphonate | 436.48 | Water-soluble, ionic, industrial applications |
Research Findings and Implications
- Synthetic Utility : The hydroxyl group in this compound allows derivatization (e.g., acetylation, glycosylation), while its aliphatic chain enables flexibility in molecular design. In contrast, trifluoro analogs prioritize stability and lipophilicity for specific industrial uses .
- Pharmaceutical Relevance : Heterocyclic analogs (e.g., RP 48497) demonstrate the importance of rigid, aromatic structures in binding biological targets, as seen in eszopiclone synthesis. The target compound’s linear structure may limit such interactions but offers modularity in synthesis .
- Industrial Applications : Sulphonated derivatives () highlight how functional group placement dictates application niches—e.g., detergents vs. fragrances.
Biological Activity
7-Hydroxy-6,6-dimethylheptan-2-one, with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features both a hydroxyl (-OH) group and a ketone (C=O) group, which are crucial for its reactivity and interaction with biological systems. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of hydroxyl and ketone groups. These functional groups facilitate hydrogen bonding and nucleophilic addition reactions, influencing enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related compounds showed significant antibacterial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The cytotoxicity is believed to stem from its ability to induce apoptosis in malignant cells through the activation of specific signaling pathways .
Study on Antiviral Activity
A study evaluated the antiviral potential of various ketones, including this compound analogs against HIV. The results highlighted that structural modifications significantly impacted antiviral efficacy, suggesting a promising avenue for developing new anti-HIV agents .
Antibacterial Efficacy
In a comparative study involving several ketones and their derivatives, this compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of functional groups in determining the antimicrobial potency of these compounds .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
